molecular formula C11H15N7O3 B1194997 Benzoic Acid deriv. 6b

Benzoic Acid deriv. 6b

カタログ番号: B1194997
分子量: 293.28 g/mol
InChIキー: NHWPAJFFXGKVDV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzoic Acid deriv. 6b, also known as this compound, is a useful research compound. Its molecular formula is C11H15N7O3 and its molecular weight is 293.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Q. Basic: What are the standard methodologies for synthesizing benzoic acid derivatives like deriv. 6b?

Answer:
Synthesis typically involves side-chain oxidation (e.g., benzyl chloride → benzoic acid via KMnO₄ oxidation in alkaline conditions) or ester hydrolysis (e.g., benzamide hydrolysis under acidic/basic conditions). For deriv. 6b, functionalization at the 6-position may require:

  • Electrophilic aromatic substitution (e.g., nitration, halogenation) with directing groups.
  • Metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing aryl/alkyl groups.
  • Protection/deprotection strategies (e.g., using Boc groups for amino-substituted derivatives).
    Validate purity via melting point analysis (e.g., pure benzoic acid melts at 121–123°C) and HPLC (>95% purity threshold) .

Q. Basic: How do solubility properties of benzoic acid derivatives impact experimental design?

Answer:
Benzoic acid derivatives exhibit low water solubility (e.g., benzoic acid: 0.34 g/mL at 25°C) but higher solubility in organic solvents (e.g., ethanol, DMSO). For deriv. 6b:

  • Recrystallization : Use hot water or ethanol/water mixtures for purification .
  • pH-dependent solubility : Ionize in alkaline conditions (e.g., sodium benzoate: 61.2 g/mL solubility). Adjust pH during extraction or formulation .
  • Solubility enhancers : Co-solvents (e.g., PEG) or cyclodextrin inclusion complexes for in vitro assays .

Q. Basic: What analytical techniques are critical for characterizing benzoic acid derivatives?

Answer:

  • Spectroscopy :
    • FT-IR : Confirm carboxyl group (C=O stretch ~1680–1700 cm⁻¹) and substituents (e.g., -NO₂ at 1520 cm⁻¹) .
    • NMR : Assign substituent positions (e.g., aromatic protons in deriv. 6b) .
  • Chromatography :
    • HPLC : Quantify purity and degradation products .
    • TLC : Monitor reaction progress (silica gel, hexane/EtOAc mobile phase) .
  • Thermal analysis : DSC for melting point and polymorph identification .

Q. Advanced: How can structure-activity relationships (SAR) guide the design of deriv. 6b for biological applications?

Answer:

  • Functional group positioning : Molecular modeling (e.g., docking studies) identifies interactions with targets. For anti-sickling derivatives, substituents at the 3- and 5-positions enhance binding to hemoglobin’s Val-6 mutation site .
  • Electron-withdrawing/donating groups : Nitro groups increase acidity (pKa ~3.5) for improved antimicrobial activity, while methoxy groups enhance lipophilicity for blood-brain barrier penetration .
  • Steric effects : Bulky substituents at the 6-position may reduce enzymatic degradation (e.g., esterase resistance) .

Q. Advanced: How to resolve contradictions in thermodynamic data for benzoic acid derivative complexes?

Answer:
Contradictions in stability constants (e.g., lanthanide-benzoate complexes) arise from:

  • Methodological variability : Calorimetry vs. potentiometry. Cross-validate using both techniques .
  • Solution conditions : pH, ionic strength, and counterion effects (e.g., Cl⁻ vs. NO₃⁻). Standardize buffer systems .
  • Data sources : Prefer peer-reviewed datasets (e.g., NIST Chemistry WebBook) over non-validated commercial databases .

Q. Advanced: What strategies address conflicting bioactivity data in deriv. 6b studies?

Answer:

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK-293 vs. HepG2) to rule out cell-specific effects .
  • Metabolic interference : Test stability in liver microsomes to identify false positives from metabolite interference .
  • Positive controls : Compare with known standards (e.g., sodium benzoate for antimicrobial assays) .

Q. Advanced: How to evaluate deriv. 6b’s potential as an enzyme inhibitor?

Answer:

  • Kinetic assays : Measure IC₅₀ via fluorescence-based or colorimetric methods (e.g., NADH depletion for dehydrogenases) .
  • Binding studies : Surface plasmon resonance (SPR) or ITC to quantify affinity and stoichiometry.
  • SAR optimization : Modify the 6-position to mimic natural substrates (e.g., transition-state analogs for proteases) .

Q. Advanced: What are the challenges in studying deriv. 6b’s coordination chemistry with metal ions?

Answer:

  • Ligand competition : Benzoate derivatives may form mixed-ligand complexes (e.g., with water or counterions). Use EXAFS/XANES to clarify coordination geometry .
  • pH sensitivity : Deprotonation (pKa ~4.2) affects binding. Conduct potentiometric titrations under inert atmospheres .
  • Redox activity : Metal-dependent oxidation (e.g., Fe³⁺) may degrade deriv. 6b. Monitor via UV-vis spectroscopy .

Q. Advanced: How to assess deriv. 6b’s stability under physiological conditions?

Answer:

  • Forced degradation studies : Expose to pH 1.2 (stomach) and 7.4 (blood) at 37°C for 24–72 hours. Analyze via LC-MS for degradation products .
  • Light/heat stability : Accelerated aging under ICH guidelines (40°C/75% RH for 6 months) .
  • Enzymatic stability : Incubate with esterases or cytochrome P450 enzymes .

Q. Advanced: What mechanistic insights exist for deriv. 6b’s anti-sickling activity?

Answer:

  • Hemoglobin interaction : Deriv. 6b may stabilize the R-state of HbS via hydrogen bonding to α-subunits, preventing polymerization .
  • Osmotic modulation : Increase intracellular pH to reduce HbS aggregation. Validate via RBC lysis assays .
  • In vitro models : Use sickle cell blood samples with deoxygenation cycles (e.g., sodium metabisulfite) to mimic hypoxia .

特性

分子式

C11H15N7O3

分子量

293.28 g/mol

IUPAC名

4-acetamido-3,5-bis(diaminomethylideneamino)benzoic acid

InChI

InChI=1S/C11H15N7O3/c1-4(19)16-8-6(17-10(12)13)2-5(9(20)21)3-7(8)18-11(14)15/h2-3H,1H3,(H,16,19)(H,20,21)(H4,12,13,17)(H4,14,15,18)

InChIキー

NHWPAJFFXGKVDV-UHFFFAOYSA-N

正規SMILES

CC(=O)NC1=C(C=C(C=C1N=C(N)N)C(=O)O)N=C(N)N

同義語

3,5-diguanidino-4-(N-acetylamino)benzoic acid
BANA 115
BANA-115
BANA115

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。